molecular formula C15H16N2O3S2 B11129224 methyl 8-methyl-6-(3-methylthiophen-2-yl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

methyl 8-methyl-6-(3-methylthiophen-2-yl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11129224
M. Wt: 336.4 g/mol
InChI Key: TYEZAJPNBATEOC-UHFFFAOYSA-N
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Description

Methyl 8-methyl-6-(3-methylthiophen-2-yl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound It features a pyrimido[2,1-b][1,3]thiazine core, which is a fused ring system containing both nitrogen and sulfur atoms The presence of a thiophene ring, a sulfur-containing five-membered aromatic ring, adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methyl-6-(3-methylthiophen-2-yl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the formation of a thiophene derivative, followed by its incorporation into the pyrimido[2,1-b][1,3]thiazine scaffold through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production methods for such complex heterocyclic compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methyl-6-(3-methylthiophen-2-yl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 8-methyl-6-(3-methylthiophen-2-yl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[2,1-b][1,3]thiazine derivatives and thiophene-containing heterocycles. Examples include:

Uniqueness

The uniqueness of methyl 8-methyl-6-(3-methylthiophen-2-yl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate lies in its specific combination of functional groups and ring systems, which confer distinct electronic and biological properties. This makes it a valuable compound for research in various scientific fields .

Properties

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

methyl 8-methyl-6-(3-methylthiophen-2-yl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C15H16N2O3S2/c1-8-4-6-21-13(8)12-11(14(19)20-3)9(2)16-15-17(12)10(18)5-7-22-15/h4,6,12H,5,7H2,1-3H3

InChI Key

TYEZAJPNBATEOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC

Origin of Product

United States

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